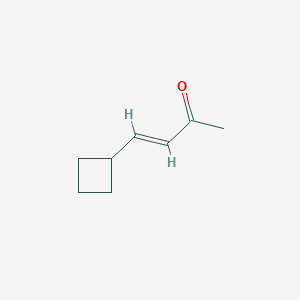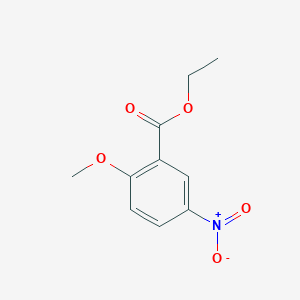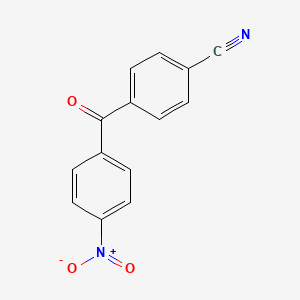
pTH (53-84) (human)
Overview
Description
PTH (53-84) (human) is a C-terminal fragment of the full-length, 84-amino acid Parathyroid Hormone (PTH). PTH regulates serum calcium levels through its effects in the kidney, intestines, and bones .
Synthesis Analysis
PTH (53-84) (human) is a fragment of the Human parathyroid hormone. It is used for research purposes and is not sold to patients . The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .Molecular Structure Analysis
The molecular formula of pTH (53-84) (human) is C149H253N43O54. The structure of the human PTH fragments (1-34) and (1-39) as well as bovine PTH(1-37) in aqueous buffer solution under near physiological conditions were determined using two-dimensional nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
In patients with progressive renal dysfunction, full-length PTH1-84 and 8 PTH fragments (PTH28-84, 34-77, 34-84, 37-77, 37-84, 38-77, 38-84, and 45-84) were unequivocally identified and were shown to increase significantly when an eGFR declined to ≤17-23 mL/min/1.73m 2 .Physical And Chemical Properties Analysis
The molecular weight of pTH (53-84) (human) is 3510.9 g/mol.Scientific Research Applications
Osteoporosis Treatment
pTH (53-84): , a fragment of the full parathyroid hormone, has been studied for its potential in treating osteoporosis. It is known that PTH plays a critical role in bone remodeling, and the use of PTH fragments can stimulate osteoblast activity, leading to increased bone formation. This application is particularly significant given the global increase in osteoporosis prevalence .
Calcium Homeostasis
The regulation of calcium levels in the blood is a vital function of PTH. The (53-84) fragment can be involved in the intricate balance of calcium, potentially aiding in conditions where calcium homeostasis is disrupted, such as in chronic kidney disease or hypoparathyroidism .
Diagnostic Marker
Due to its role in calcium regulation, pTH (53-84) can serve as a diagnostic marker for various bone diseases and conditions related to parathyroid gland function. It can help in diagnosing hyperparathyroidism and monitoring the effectiveness of treatments .
Chronic Kidney Disease (CKD)
In CKD, the regulation of PTH is crucial as it affects bone health and calcium levels. Research into pTH (53-84) could provide insights into better management of PTH levels in CKD patients, improving their overall health outcomes .
Parathyroid Carcinoma
The ratio of different PTH fragments, including pTH (53-84), is being explored as a tool for detecting parathyroid carcinoma. This could lead to earlier diagnosis and improved treatment strategies for this rare but serious condition .
Therapeutic Protein Engineering
pTH (53-84) is also a candidate for protein engineering to develop new therapeutic agents. Modifications to the peptide structure could enhance its stability and efficacy, leading to better therapeutic outcomes for various conditions .
Vitamin D Biosynthesis
PTH is involved in the biosynthesis of vitamin D, and the (53-84) fragment may play a part in this process. Understanding its role could lead to new approaches in managing vitamin D deficiency-related disorders .
Skeletal Muscle Function
Research into pTH (53-84) includes its effects on skeletal muscle-derived cells. Insights gained from such studies could contribute to the development of treatments for muscle-wasting conditions and enhance our understanding of muscle physiology .
Mechanism of Action
Target of Action
The primary target of pTH (53-84) (human), also known as Parathyroid Hormone, is to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, which is an ongoing process in which bone tissue is alternately resorbed and rebuilt over time .
Mode of Action
Parathyroid hormone (PTH) is secreted in response to low blood serum calcium (Ca 2+) levels. PTH indirectly stimulates osteoclast activity within the bone matrix (osteon), in an effort to release more ionic calcium (Ca 2+) into the blood to elevate a low serum calcium level .
Biochemical Pathways
PTH influences the hormonal control of calcium and phosphate metabolism . It plays a significant role in the regulation of ionized calcium, phosphate, and active vitamin D metabolite levels in the circulating blood . The regulation of these elements is crucial for maintaining active vitamin D metabolite levels in the blood .
Pharmacokinetics
The pharmacokinetics of pTH (53-84) (human) is yet to be fully understood. Studies on similar compounds like rhpth (1–31)nh2 have shown that the pharmacokinetic profile for the tablets showed a pulsatile peak with durations of at least 1 h but less than 5 h, which is consistent with the requirement for bone anabolic activity .
Result of Action
The result of the action of pTH (53-84) (human) is the fine regulation of serum calcium concentration on a minute-to-minute basis. This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .
Action Environment
The action of pTH (53-84) (human) is influenced by various environmental factors. For instance, the presence of vitamin D is crucial for the effective functioning of PTH. Active vitamin D (calcitriol) helps to increase the amount of calcium your gut can absorb from the food you eat and release it into your bloodstream . Furthermore, the levels of phosphorus in your blood can also affect the action of PTH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZQDVSMGSKHBG-LBKIEEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H253N43O54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583237 | |
| Record name | PUBCHEM_16162641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3510.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH | |
CAS RN |
89439-30-5 | |
| Record name | PUBCHEM_16162641 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




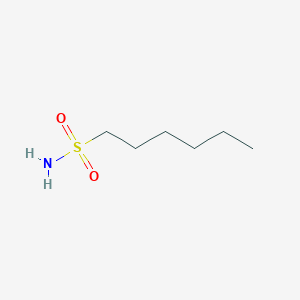
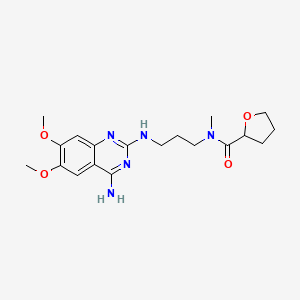
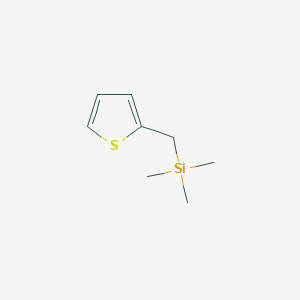
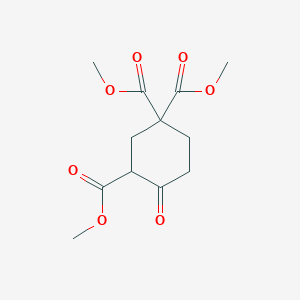

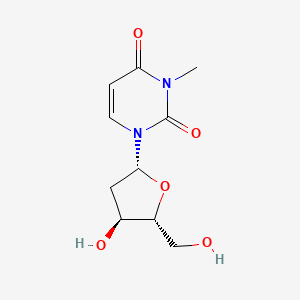
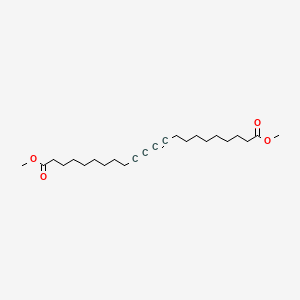
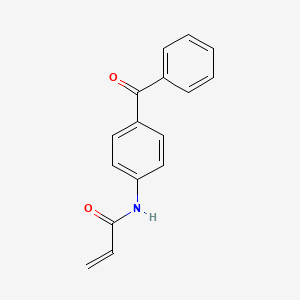
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)

